Dilevalol

Description

Structure

3D Structure

Properties

IUPAC Name |

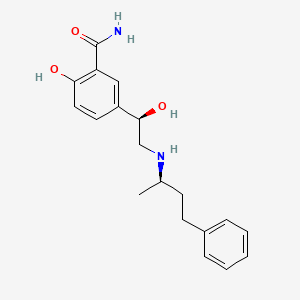

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUAFYQXFOLMHL-ACJLOTCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043828 | |

| Record name | (R,R)-Dilevalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75659-07-3, 72487-32-2 | |

| Record name | (+)-Labetalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilevalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Dilevalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILEVALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dilevalol's Mechanism of Action in Hypertension: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), is an antihypertensive agent with a unique pharmacological profile characterized by non-selective beta-adrenergic blockade and selective beta-2 adrenergic partial agonism, also known as intrinsic sympathomimetic activity (ISA).[1][2][3][4][5] This dual mechanism of action distinguishes it from many other beta-blockers, as its antihypertensive effect is primarily mediated by vasodilation resulting from a decrease in systemic vascular resistance, with minimal impact on heart rate and cardiac output at rest.[3][6] This document provides an in-depth technical overview of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's antihypertensive efficacy stems from a combination of two key pharmacological properties:

-

Non-Selective Beta-Adrenergic Antagonism: this compound acts as an antagonist at both beta-1 and beta-2 adrenergic receptors.[7] Blockade of beta-1 receptors in the heart contributes to the reduction of heart rate and myocardial contractility, particularly during exercise.[3]

-

Selective Beta-2 Adrenergic Partial Agonism (Intrinsic Sympathomimetic Activity): Crucially, this compound also functions as a partial agonist at beta-2 adrenergic receptors, which are predominantly located on the smooth muscle of blood vessels and the bronchi.[2][8][9] This intrinsic sympathomimetic activity leads to vasodilation and a subsequent decrease in total peripheral resistance, which is the primary driver of its blood pressure-lowering effect.[2][7]

Notably, this compound exhibits negligible alpha-1 adrenergic blocking activity, which minimizes the risk of orthostatic hypotension often associated with agents like its parent compound, labetalol.[10]

Receptor Binding and Potency

| Property | Description | Citation |

| Beta-2 Agonist Potency | Approximately seven-fold more potent as a selective beta-2 agonist compared to the racemic mixture of labetalol. | [1] |

| Non-selective Beta Antagonist Potency | Approximately four times more potent as a non-selective beta antagonist compared to the racemic mixture of labetalol. | [1] |

| Beta vs. Alpha-1 Receptor Potency | 300- to 1,000-fold more potent at beta-adrenergic receptors than at alpha-1 adrenergic receptors. | [7] |

| Beta-2 Agonist Relaxing Potency | The relaxing potency of this compound is approximately 4.7 times more potent than that of labetalol. | [8] |

Hemodynamic Effects in Hypertension

Clinical trials in patients with mild to moderate hypertension have quantified the hemodynamic effects of this compound. The primary effect is a reduction in blood pressure driven by a decrease in systemic vascular resistance, with a lesser impact on cardiac output and heart rate compared to traditional beta-blockers.

| Hemodynamic Parameter | Acute Treatment (400 mg this compound) | Subchronic Treatment (mean daily dose 1,042 mg) | Citation |

| Mean Arterial Pressure (MAP) | Significant reduction (p < 0.0001) | Significant reduction (p < 0.0001) | [2] |

| Systemic Vascular Resistance Index (SVRI) | Significant reduction (p < 0.001) | Significant reduction (p < 0.001) | [2] |

| Cardiac Index (CI) | Not significantly altered | Not significantly altered | [2] |

| Heart Rate (HR) | Less significant reduction compared to cardioselective beta-blockers (p < 0.006) | Less significant reduction compared to cardioselective beta-blockers (p < 0.006) | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways involved in this compound's mechanism of action and the logical relationship of its dual properties.

Caption: this compound's dual mechanism of action at beta-adrenergic receptors.

Caption: Logical flow of this compound's antihypertensive effect.

Experimental Protocols

The characterization of this compound's pharmacological profile involves standard in vitro and in vivo experimental procedures.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[1]

Objective: To determine the binding affinity (Ki) of this compound for beta-1, beta-2, and alpha-1 adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the adrenergic receptor subtypes of interest (e.g., heart for beta-1, lung for beta-2, and liver for alpha-1).[1] The tissue is homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-

Competition Binding Assay: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]dihydroalprenolol for beta-receptors or [³H]prazosin for alpha-1 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membrane fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on rest and supine exercise hemodynamics in mild to moderate systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound in normotensive and hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intrinsic beta-sympathomimetic activity of this compound, R, R-isomer of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound, a beta-adrenoceptor antagonist with intrinsic sympathetic activity in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound – Chiralpedia [chiralpedia.com]

Dilevalol's Profile: A Deep Dive into its Selective Beta-2 Adrenergic Agonist Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dilevalol, the (R,R')-stereoisomer of labetalol, is a third-generation beta-adrenergic receptor antagonist with a unique pharmacological profile. Unlike its parent compound, labetalol, which exhibits mixed alpha-1 and non-selective beta-adrenergic blockade, this compound combines non-selective beta-adrenoceptor antagonism with a clinically significant selective partial agonist activity at the beta-2 adrenergic receptor.[1][2] This intrinsic sympathomimetic activity (ISA) at the beta-2 receptor is the primary mechanism behind its vasodilatory effects, leading to a reduction in systemic vascular resistance.[1][3] This whitepaper provides a comprehensive technical overview of this compound's selective beta-2 adrenergic agonist activity, detailing its receptor binding profile, functional potency, and the experimental methodologies used for its characterization.

Pharmacological Profile: A Tale of Two Actions

This compound's therapeutic efficacy as an antihypertensive agent stems from its dual interaction with the beta-adrenergic system. It acts as an antagonist at both beta-1 and beta-2 adrenergic receptors, while simultaneously exhibiting partial agonism selectively at the beta-2 receptor. This distinct profile differentiates it from traditional non-selective beta-blockers and other beta-blockers with ISA.

Receptor Binding Affinity

Table 1: Comparative Beta-Adrenergic Receptor Binding Affinities (Qualitative)

| Compound | Beta-1 Receptor Affinity | Beta-2 Receptor Affinity | Primary Reference(s) |

| This compound | Non-selective Antagonist | Non-selective Antagonist / Partial Agonist | [1][2] |

| Labetalol | Non-selective Antagonist | Non-selective Antagonist | [4] |

| Propranolol | Non-selective Antagonist | Non-selective Antagonist | [2] |

| Metoprolol | Selective Antagonist | Lower Affinity | [5] |

| Atenolol | Selective Antagonist | Lower Affinity | [6] |

Note: This table provides a qualitative comparison based on available literature. Quantitative Ki values for this compound were not found in the searched resources.

Functional Activity: Beta-2 Adrenergic Agonism

The partial agonist activity of this compound at the beta-2 adrenergic receptor is a key feature that contributes to its vasodilator effect. This activity is quantified by determining the compound's potency (EC₅₀) and intrinsic activity (α).

-

Potency (EC₅₀): The half-maximal effective concentration, representing the concentration of this compound required to elicit 50% of its maximal response.

-

Intrinsic Activity (α): A measure of the maximal effect of this compound in comparison to a full agonist, such as isoproterenol. An intrinsic activity between 0 and 1 indicates partial agonism.

Functional assays, such as isolated tissue experiments and adenylyl cyclase activation assays, are employed to determine these parameters.

Table 2: Functional Beta-2 Adrenergic Agonist Activity of this compound (Qualitative)

| Parameter | This compound | Labetalol | Isoproterenol (Full Agonist) | Primary Reference(s) |

| Potency (EC₅₀) | More potent than labetalol | - | High Potency | [1] |

| Intrinsic Activity (α) | Partial Agonist | Lower Partial Agonist Activity | Full Agonist (α = 1) | [2][7] |

Note: This table provides a qualitative comparison based on available literature. Specific EC₅₀ and intrinsic activity values for this compound were not found in the searched resources.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The activation of the beta-2 adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade. This G-protein coupled receptor (GPCR) primarily couples to the stimulatory G protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of this compound for beta-adrenergic receptors.

References

- 1. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a beta-adrenoceptor antagonist with intrinsic sympathetic activity in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the beta 2-agonist properties of this compound: metabolic effects of intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Dichotomy of Dilevalol: A Technical Guide to its Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), represents a fascinating case study in the profound impact of stereochemistry on pharmacological activity. While the parent drug, labetalol, is a racemic mixture of four stereoisomers with a complex pharmacological profile, this compound was developed as a single isomer to refine its therapeutic effects. This technical guide provides an in-depth exploration of the stereochemistry and pharmacological actions of this compound and its fellow stereoisomers. It includes a comprehensive summary of their adrenergic receptor binding affinities, detailed experimental protocols for their evaluation, and a visual representation of their signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction: The Significance of Chirality in Labetalol

Labetalol, a drug utilized for the management of hypertension, possesses two chiral centers, giving rise to four distinct stereoisomers: (R,R), (S,R), (R,S), and (S,S). The spatial arrangement of substituents around these chiral centers dictates the molecule's interaction with its biological targets, leading to a remarkable separation of pharmacological effects among the isomers. This compound is the (R,R)-isomer of labetalol.[1][2][3] The decision to develop this compound as a single-isomer drug was driven by the desire to harness a specific set of pharmacological properties while minimizing others present in the racemic mixture.

Stereochemistry and Pharmacological Profile of Labetalol Isomers

The four stereoisomers of labetalol exhibit markedly different affinities and activities at adrenergic receptors. This stereoselectivity is the cornerstone of their distinct pharmacological profiles.

-

(R,R)-Isomer (this compound): This isomer is a potent, non-selective β-adrenoceptor antagonist with significant partial agonist activity at β2-adrenoceptors.[1][4] Its α1-blocking activity is negligible.[4] The combination of β-blockade and β2-mediated vasodilation contributes to its antihypertensive effect.[1][4]

-

(S,R)-Isomer: This isomer is primarily responsible for the α1-adrenoceptor blocking activity of racemic labetalol. It possesses considerably weaker β-blocking activity compared to the (R,R)-isomer.

-

(R,S)-Isomer and (S,S)-Isomer: These two isomers are generally considered to have weak or no significant activity at α- or β-adrenoceptors.

Quantitative Pharmacological Data

The following table summarizes the antagonist potencies (pA2 values) of the four stereoisomers of labetalol at α1, β1, and β2-adrenergic receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Stereoisomer | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) | Primary Pharmacological Activity |

| (R,R)-Dilevalol | ~5.5 | ~8.3 | ~8.1 | Non-selective β-blocker with β2 partial agonism |

| (S,R)-Labetalol | ~7.4 | ~6.5 | ~6.2 | Potent α1-blocker |

| (R,S)-Labetalol | ~5.2 | ~6.8 | ~6.5 | Weak α1 and β-blocker |

| (S,S)-Labetalol | Inactive | Inactive | Inactive | Inactive |

Note: pA2 values are approximate and can vary depending on the experimental conditions and tissue used. This table is compiled from various sources to provide a comparative overview.

This compound's β2-agonist activity is a key feature, contributing to its vasodilatory properties. While a precise EC50 value for this effect is not consistently reported across the literature, it is established to be a potent and selective β2 partial agonist.[1][4] It is reported to be seven-fold more potent as a selective beta-2 agonist compared to the racemic mixture.[1]

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

β1-Adrenergic Receptor Antagonism

This compound acts as an antagonist at β1-adrenergic receptors, primarily located in the heart. This action blocks the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to a decrease in heart rate, myocardial contractility, and cardiac output.

References

- 1. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and kinetic-dynamic relationships of this compound and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ghost of Dilevalol: A Technical Guide to a Drug's Withdrawal Due to Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dilevalol, the (R,R)-isomer of the antihypertensive drug labetalol, was withdrawn from the market shortly after its introduction due to an unacceptable incidence of hepatotoxicity. This in-depth technical guide explores the history of this compound's withdrawal, focusing on the clinical and experimental evidence of its liver toxicity. We delve into the proposed immune-mediated mechanisms, supported by experimental data, and provide detailed protocols for relevant assays. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development, offering valuable lessons from a historical case of drug-induced liver injury (DILI).

Introduction: The Rise and Fall of this compound

This compound was developed as a second-generation beta-blocker with vasodilating properties, offering potential advantages over existing antihypertensive therapies.[1][2] As the (R,R)-stereoisomer of labetalol, it exhibited a distinct pharmacological profile.[1] However, post-marketing surveillance and clinical trials revealed a concerning number of cases of liver injury, leading to its withdrawal from the market.[3] This event highlighted the challenges in predicting idiosyncratic DILI and underscored the importance of robust post-marketing safety monitoring.

Clinical Evidence of Hepatotoxicity

Labetalol-Induced Liver Injury: A Clinical Analogue

Case reports of labetalol-induced hepatotoxicity provide valuable insights into the potential clinical and laboratory features of this compound-associated liver injury. These cases often present with a hepatocellular pattern of injury, characterized by significant elevations in serum aminotransferases.

Table 1: Summary of Labetalol-Induced Hepatotoxicity Case Reports

| Age | Gender | Dosage | Latency to Onset | Peak ALT (U/L) | Peak AST (U/L) | Peak Bilirubin (mg/dL) | Outcome | Reference |

| 39 | Female | 200 mg twice daily | 1 month post-conception | 1,099 | 360 | Normal (0.5) | Improved after discontinuation | [5][6] |

| Not Stated | Not Stated | Not Stated | Not Stated | 206 | 524 | Normal (0.5) | Not Stated | [6] |

| 63 | Female | 200 mg daily | 3 months | Not specified in detail | Not specified in detail | 3.6 | Recovered initially, fatal upon rechallenge | [3] |

Note: ALT and AST values can rise 10 to 100 times the baseline in labetalol-induced hepatotoxicity. Normal ranges for AST are approximately 5-40 U/L and for ALT are about 7-56 U/L.[5][7]

Experimental Evidence and Mechanistic Insights

Metabolism of this compound and Formation of Reactive Metabolites

The biotransformation of this compound involves both Phase I and Phase II metabolism. Studies have identified several metabolites, including catechol-like metabolites formed through hydroxylation of the benzamide (B126) ring.[10] These catechol moieties are susceptible to oxidation, potentially forming reactive quinone species that can covalently bind to cellular macromolecules, including proteins, forming haptens that can be recognized by the immune system.[11][12][13]

The Role of the Immune System: The Lymphocyte Transformation Test (LTT)

The involvement of the immune system in this compound-induced hepatotoxicity was investigated using the Lymphocyte Transformation Test (LTT). This ex vivo assay measures the proliferation of a patient's lymphocytes in response to a specific drug, indicating a drug-specific memory T-cell response.[8][14]

The following is a generalized, step-by-step protocol for the LTT based on methodologies described in the literature for investigating drug hypersensitivity.[14][15][16]

Objective: To assess the in vitro proliferative response of peripheral blood mononuclear cells (PBMCs) from a patient with suspected this compound-induced hepatotoxicity upon stimulation with the drug.

Materials:

-

Patient and healthy control peripheral blood samples collected in heparinized tubes.

-

Ficoll-Paque density gradient medium.

-

RPMI 1640 culture medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

This compound hydrochloride solution (sterile, various concentrations).

-

Phytohemagglutinin (PHA) as a positive control.

-

[³H]-thymidine for proliferation measurement.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

PBMC Isolation:

-

Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature to separate the PBMC layer.

-

Carefully aspirate the PBMC layer and wash twice with PBS.

-

Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.

-

-

Cell Culture and Stimulation:

-

Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

-

Plate 100 µL of the cell suspension into 96-well round-bottom microtiter plates.

-

Add 100 µL of the this compound solution at various final concentrations (e.g., 1, 10, 50 µg/mL) to triplicate wells.

-

Add 100 µL of medium alone to triplicate wells as a negative control.

-

Add 100 µL of PHA solution to triplicate wells as a positive control.

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 5-6 days.

-

-

Measurement of Proliferation:

-

Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the mean counts per minute (CPM) for each set of triplicates.

-

Calculate the Stimulation Index (SI) as: SI = (Mean CPM of drug-stimulated culture) / (Mean CPM of unstimulated control culture).

-

An SI value ≥ 2 is typically considered a positive response.

-

Proposed Signaling Pathway of this compound-Induced Hepatotoxicity

Based on the evidence of an immune-mediated mechanism and the known metabolism of this compound, a plausible signaling pathway for its hepatotoxicity can be proposed. This pathway involves the formation of reactive metabolites, haptenization of cellular proteins, and subsequent activation of the adaptive immune system.

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Conclusion and Future Perspectives

The case of this compound serves as a critical reminder of the potential for idiosyncratic drug-induced liver injury, even with compounds that show promise in preclinical and early clinical development. The proposed immune-mediated mechanism, initiated by the formation of reactive metabolites, aligns with current understanding of many DILI events. Further research into the specific protein targets of this compound's reactive metabolites and the precise T-cell epitopes involved could provide a more complete picture of its hepatotoxic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for investigating similar instances of DILI and for developing safer pharmaceuticals in the future. The lessons learned from this compound's withdrawal continue to be relevant in the ongoing effort to improve drug safety and predict idiosyncratic adverse reactions.

References

- 1. aaaai.org [aaaai.org]

- 2. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labetalol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Labetalol-Induced Hepatotoxicity during Pregnancy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarlycommons.hcahealthcare.com [scholarlycommons.hcahealthcare.com]

- 8. mdpi.com [mdpi.com]

- 9. Idiosyncratic Drug-Induced Liver Injury: Mechanistic and Clinical Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary metabolites of (R),(R)-labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collection - Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs - Chemical Research in Toxicology - Figshare [acs.figshare.com]

- 14. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. Western University [schulich.uwo.ca]

Preclinical Pharmacology of Dilevalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-adrenergic antagonist. Its unique pharmacological profile, characterized by non-selective beta-adrenoceptor blockade combined with selective beta-2 partial agonism, positioned it as a novel antihypertensive agent. This dual mechanism of action allows for the reduction of blood pressure primarily through vasodilation, by lowering systemic vascular resistance, without a significant impact on heart rate or cardiac output.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies. The information is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Mechanism of Action

This compound's primary mechanism of action involves a dual interaction with the adrenergic system:

-

Non-selective Beta-Adrenoceptor Antagonism: this compound acts as a competitive antagonist at both β1 and β2-adrenergic receptors.[4] Its potency as a beta-blocker is comparable to that of propranolol.[4] This action contributes to its antihypertensive effects by blocking the effects of catecholamines on the heart and other tissues.

-

Selective Beta-2 Partial Agonism: Unlike traditional beta-blockers, this compound possesses intrinsic sympathomimetic activity, acting as a partial agonist at β2-adrenergic receptors.[2][4] This agonistic activity at vascular β2 receptors leads to smooth muscle relaxation and vasodilation, which is the primary mechanism for its blood pressure-lowering effect.[4] This vasodilator response is inhibited by nonselective beta-blockers like propranolol.[4]

This compound exhibits minimal to no alpha-1 adrenergic blocking activity at therapeutic doses, distinguishing it from its parent compound, labetalol.[4] It is reported to be 300 to 1,000 times more potent at beta-adrenoceptors than at alpha-1 adrenoceptors.[4]

Receptor Binding and Functional Activity

The interaction of this compound with adrenergic receptors has been characterized in various preclinical models. The following tables summarize the available quantitative data on its receptor affinity and functional potency.

Table 1: Adrenergic Receptor Binding Affinity of this compound

| Receptor Subtype | Animal Model/Tissue | Parameter | Value | Reference |

| Beta-1 Adrenoceptor | Rat Left Atria | pA2 | 8.98 | [5] |

| Beta Adrenoceptors | General Statement | Potency Ratio | 300-1000 fold more potent at beta- than at alpha-1 adrenoceptors | [4] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Animal Model | Effect | Dose Range (oral) | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) | Antihypertensive | 2.5 - 50 mg/kg | Dose-dependent reduction in blood pressure, primarily by decreasing peripheral resistance without affecting cardiac output. Heart rate was not significantly affected. | [4] |

| Dogs with Renal Hypertension | Antihypertensive | Not Specified | Demonstrated antihypertensive activity. | [4] |

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models is limited in the publicly available literature. The majority of published pharmacokinetic studies were conducted in humans. For illustrative purposes, human pharmacokinetic data is presented below. Researchers should be cautious when extrapolating these findings to preclinical models.

Table 3: Pharmacokinetic Parameters of this compound in Humans (for illustrative purposes)

| Parameter | Route | Value | Species | Reference |

| Bioavailability | Oral | ~11-14% | Human | [3] |

| Time to Peak Concentration (Tmax) | Oral (200 mg) | 1.4 hours | Human | [3] |

| Elimination Half-life (t1/2) | Oral | 8.3 hours | Human | [3] |

| Elimination Half-life (t1/2) | Intravenous | 12 hours | Human | [3] |

| Volume of Distribution (Vd) | Intravenous | 24.6 L/kg | Human | [3] |

| Total Body Clearance | Intravenous | 23.2 mL/min/kg | Human | [3] |

Disclaimer: The data in this table is from human clinical studies and is provided for informational purposes only. It is not representative of preclinical animal models.

Experimental Protocols

In Vitro Beta-Adrenoceptor Antagonist Activity Assessment

Objective: To determine the antagonist potency (pA2) of this compound at β1-adrenoceptors in isolated rat atria.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the hearts are rapidly excised. The left atria are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Stimulation: The atria are subjected to electrical field stimulation to induce regular contractions.

-

Agonist Response: A cumulative concentration-response curve to a non-selective beta-agonist, such as isoprenaline, is established to determine the baseline inotropic response.

-

Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a predetermined equilibration period.

-

Shift in Agonist Response: A second cumulative concentration-response curve to isoprenaline is generated in the presence of this compound.

-

Data Analysis: The magnitude of the rightward shift in the isoprenaline concentration-response curve caused by this compound is used to calculate the pA2 value using the Schild equation. This process is repeated with multiple concentrations of this compound to ensure competitive antagonism.

In Vivo Hemodynamic Studies in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect and hemodynamic profile of this compound in a genetic model of hypertension.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.

-

Blood Pressure Measurement: Blood pressure and heart rate are measured in conscious, restrained rats using a tail-cuff method. Baseline measurements are taken for several days to acclimate the animals and obtain stable readings.

-

Drug Administration: this compound is administered orally via gavage at various doses (e.g., 2.5, 5, 10, 25, 50 mg/kg). A vehicle control group receives the same volume of the vehicle used to dissolve this compound.

-

Hemodynamic Monitoring: Blood pressure and heart rate are monitored at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Advanced Hemodynamic Measurements (Optional): In a subset of anesthetized animals, a catheter can be inserted into the carotid artery and jugular vein to measure cardiac output, systemic vascular resistance, and other hemodynamic parameters directly.

-

Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each dose group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathways and Mechanisms

Caption: Dual mechanism of action of this compound.

Experimental Workflow

References

- 1. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability of this compound in normotensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

The Pharmacological Impact of Dilevalol on Systemic Vascular Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hemodynamic effects of dilevalol, with a primary focus on its mechanism of action and its impact on systemic vascular resistance. This compound, the R,R'-stereoisomer of labetalol, is a third-generation beta-adrenoceptor antagonist.[1] Its antihypertensive properties are primarily attributed to its vasodilatory action, which leads to a reduction in systemic vascular resistance.[2][3] This guide synthesizes findings from key clinical studies, details the experimental protocols used for its evaluation, and presents quantitative data in a comparative format.

Mechanism of Action: A Dual Modality

This compound's unique pharmacological profile is characterized by a combination of nonselective beta-adrenoceptor blockade and selective beta-2 adrenoceptor partial agonism.[1][2] This dual action distinguishes it from conventional beta-blockers. While the beta-blocking activity contributes to its antihypertensive effects, the intrinsic sympathomimetic activity at the beta-2 receptor is the primary driver of its vasodilatory effect, leading to a decrease in total peripheral resistance.[4][5] Unlike its isomer, labetalol, this compound possesses negligible alpha-1 blocking activity.[1]

The signaling pathway for this compound's vasodilatory effect is initiated by its partial agonist activity at beta-2 adrenergic receptors on vascular smooth muscle cells. This stimulation is believed to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Quantitative Hemodynamic Effects of this compound

Clinical studies have consistently demonstrated that this compound effectively lowers blood pressure by reducing systemic vascular resistance, while having minimal impact on cardiac output and heart rate at rest.[2][3] The following table summarizes the quantitative data from several key studies on the hemodynamic effects of this compound.

| Study Population | This compound Dosage | Duration | Mean Arterial Pressure (MAP) | Systemic Vascular Resistance (SVR) / Systemic Vascular Resistance Index (SVRI) | Cardiac Index (CI) | Heart Rate (HR) |

| Hypertensive Patients [6] | 400 mg (acute) | Single Dose | ↓ (p < 0.0001) | ↓ SVRI (p < 0.001) | Not significantly altered | ↓ (less than cardioselective agents) |

| Hypertensive Patients [6] | Mean: 1042 mg/day (subchronic) | - | ↓ (p < 0.0001) | ↓ SVRI (p < 0.001) | Not significantly altered | ↓ (less than cardioselective agents) |

| Normotensive & Hypertensive Subjects [7] | 200 mg & 400 mg | Acute & Long-term | ↓ (significant) | Poorly modified (forearm) | - | - |

| Mild to Moderate Hypertensive Subjects [8] | 400 mg twice daily | 2 weeks | - | ↓ at rest | ↓ on exercise | ↓ on exercise |

| Essential Hypertension Patients [9] | 50-200 mg daily | 6 weeks | ↓ (significant) | Unchanged | Unchanged | Unchanged |

| Conscious Spontaneously Hypertensive Rats [5] | 3 mg/kg i.v. | - | ↓ by 58 ± 8 mmHg (p < 0.05) | ↓ by 171 ± 27 dyne.sec.cm-5/100 g (p < 0.05) | Not significantly changed | - |

| Conscious Spontaneously Hypertensive Rats [5] | 10 mg/kg oral | - | ↓ by 19 ± 3 mmHg (p < 0.05) | ↓ 38 ± 6% (mesenteric) | - | - |

| Conscious Spontaneously Hypertensive Rats [5] | 25 mg/kg oral | - | ↓ by 37 ± 5 mmHg (p < 0.05) | ↓ 18 ± 8% (hindlimb), 33 ± 2% (mesenteric), 43 ± 4% (renal) | - | - |

Experimental Protocols

The evaluation of this compound's hemodynamic effects has involved a variety of experimental designs, from studies in animal models to clinical trials in human subjects. The following provides an overview of the methodologies employed in key studies.

Human Studies:

-

Study Design: Double-blind, placebo-controlled, and comparative trials against other antihypertensive agents such as atenolol, metoprolol, and propranolol (B1214883).[3][6][7]

-

Subject Population: Healthy volunteers and patients with mild to moderate essential hypertension.[7][8]

-

Drug Administration: Oral administration of this compound in doses ranging from 50 mg to 1600 mg daily, as single or divided doses.[9][10] Intravenous administration has also been studied.[3][11]

-

Hemodynamic Measurements:

-

Pulsed Doppler Flowmetry: Used to assess forearm hemodynamics, including brachial artery diameter and blood flow.[7]

-

Right-Sided Cardiac Catheterization: Performed to measure hemodynamic parameters at rest and during exercise, including cardiac output, right atrial pressure, and pulmonary artery wedge pressure.[8]

-

Standard Hemodynamic Monitoring: Measurement of heart rate and blood pressure.[6] Cardiac index and systemic vascular resistance index were calculated from these measurements.

-

Animal Studies:

-

Animal Models: Spontaneously hypertensive rats (SHR) and dogs with renal hypertension.[5][12]

-

Drug Administration: Intravenous and oral administration of this compound.[5]

-

Hemodynamic Measurements:

-

Doppler Flow Probes: Chronically implanted to measure regional blood flow and calculate vascular resistance in various vascular beds (mesenteric, renal, hindlimb).[5]

-

Direct Arterial Cannulation: For continuous blood pressure monitoring.

-

Conclusion

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of beta 2-receptor stimulation in the peripheral vascular actions of the antihypertensive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemodynamic Effects of this compound Following Acute and Long-Term Administration in Normal and Hypertensive Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on rest and supine exercise hemodynamics in mild to moderate systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound and propranolol on hemodynamics in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Dilevalol on Cardiac Output and Heart Rate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R')-isomer of labetalol, is an antihypertensive agent with a unique pharmacological profile, acting as a nonselective β-adrenergic antagonist and a selective β2-adrenergic agonist. This dual mechanism of action results in vasodilation and a subsequent reduction in blood pressure, primarily by decreasing systemic vascular resistance.[1][2][3] This technical guide provides an in-depth analysis of the impact of this compound on two critical hemodynamic parameters: cardiac output and heart rate. It synthesizes quantitative data from key clinical studies, details the experimental protocols used for these assessments, and visualizes the underlying signaling pathways.

Data Presentation: Hemodynamic Effects of this compound

The following tables summarize the quantitative data from clinical trials investigating the effects of this compound on cardiac output, heart rate, and other relevant hemodynamic parameters.

Table 1: Effect of this compound on Hemodynamic Parameters in Hypertensive Patients (Acute and Subchronic Treatment)

| Parameter | Baseline (Mean ± SD) | Acute this compound (400 mg) (Mean ± SD) | Subchronic this compound (Mean daily dose 1,042 mg) (Mean ± SD) | p-value (vs. Baseline) |

| Mean Arterial Pressure (mmHg) | 124 ± 11 | 110 ± 12 | 105 ± 10 | < 0.0001 |

| Cardiac Index (L/min/m²) | 3.1 ± 0.6 | 3.2 ± 0.7 | 3.1 ± 0.6 | Not Significant |

| Systemic Vascular Resistance Index (dyne·s·cm⁻⁵·m²) | 3250 ± 750 | 2750 ± 680 | 2680 ± 650 | < 0.001 |

| Heart Rate (beats/min) | 78 ± 10 | 72 ± 9 | 71 ± 9 | < 0.05 |

Data synthesized from a study involving 34 hypertensive patients.[2]

Table 2: Comparative Hemodynamic Effects of this compound, Atenolol, and Metoprolol

| Parameter | This compound (Subchronic) | Atenolol/Metoprolol (Subchronic) |

| Change in Mean Arterial Pressure | Significant Reduction | Significant Reduction |

| Change in Cardiac Index | Not Significantly Altered | Significant Reduction |

| Change in Systemic Vascular Resistance Index | Significant Reduction | Concomitant Increase |

| Change in Heart Rate | Significantly Less Reduction | Significant Reduction |

This table provides a comparative summary of the hemodynamic effects observed in a study comparing this compound with cardioselective β-blockers.[2]

Table 3: Comparison of this compound and Nifedipine (B1678770) on Resting and Exercise Heart Rate

| Parameter | This compound | Nifedipine | p-value |

| Resting Heart Rate (beats/min) | 73 | 92 | < 0.01 |

| Exercise-Induced Rise in Heart Rate (beats/min) | 36 | 48 | < 0.01 |

Data from a double-blind crossover comparison in 16 hypertensive patients after one month of administration.[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Hemodynamic Measurements in Hypertensive Patients

Objective: To evaluate the acute and subchronic hemodynamic effects of this compound in patients with hypertension.

Methodology:

-

Patient Population: 34 hypertensive patients were enrolled in the study.

-

Study Design: Hemodynamic measurements were obtained at baseline, after the first acute dose, and after a period of subchronic treatment.

-

Drug Administration:

-

Acute Treatment: A single oral dose of this compound (400 mg) was administered.

-

Subchronic Treatment: Patients received a mean daily dose of 1,042 mg of this compound.

-

-

Hemodynamic Monitoring:

-

Cardiac Output: Measured using the thermodilution technique via a Swan-Ganz catheter.

-

Blood Pressure: Mean arterial pressure (MAP) was monitored invasively.

-

Heart Rate: Continuously monitored via electrocardiogram (ECG).

-

Systemic Vascular Resistance Index (SVRI): Calculated using the formula: SVRI = (MAP - Mean Right Atrial Pressure) / Cardiac Index * 80.

-

-

Data Analysis: Statistical analysis was performed to compare hemodynamic parameters at baseline with those after acute and subchronic treatment. A p-value of less than 0.05 was considered statistically significant.

Based on the methodology described in the study by Wallin JD, et al.[2]

Comparative Study of this compound and Nifedipine

Objective: To compare the effects of this compound and nifedipine on heart rate, blood pressure, and muscle blood flow at rest and during exercise in hypertensive patients.

Methodology:

-

Patient Population: 16 hypertensive patients participated in the study.

-

Study Design: A double-blind, crossover comparison was conducted.

-

Drug Administration: Patients received one month of administration of either this compound or nifedipine.

-

Hemodynamic Monitoring:

-

Heart Rate and Blood Pressure: Measured at rest and during exercise.

-

Muscle Blood Flow: Assessed using strain-gauge plethysmography at rest and after exercise.

-

-

Data Analysis: A comparative analysis of the hemodynamic parameters between the this compound and nifedipine treatment groups was performed.

Based on the methodology described in the study by Walley T, et al.[3][4]

Mandatory Visualization

Signaling Pathways

The vasodilatory effect of this compound is primarily mediated through its agonist activity at β2-adrenergic receptors on vascular smooth muscle cells. The following diagram illustrates this signaling pathway.

Caption: this compound's β2-adrenergic agonist signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the hemodynamic effects of an antihypertensive drug like this compound.

References

- 1. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound (R,R-labetalol) compared with nifedipine on heart rate, blood pressure and muscle blood flow at rest and on exercise in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Investigating Beta-Adrenergic Signaling Using Dilevalol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the R,R-stereoisomer of labetalol, is a unique pharmacological tool for investigating the intricacies of beta-adrenergic signaling.[1] It possesses a dual mechanism of action, functioning as a non-cardioselective beta-adrenoceptor antagonist while also exhibiting substantial partial agonist activity at beta-2 adrenergic receptors.[2] This distinct profile allows for the selective exploration of beta-2 receptor-mediated pathways in the presence of broad beta-receptor blockade.

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro assays to characterize beta-adrenergic signaling pathways.

Pharmacological Profile of this compound

This compound's antihypertensive effect is primarily attributed to its vasodilator properties, which are a direct result of its selective partial agonism at beta-2 adrenergic receptors.[3][4] This leads to a reduction in systemic vascular resistance.[4] Concurrently, its nonselective beta-blocking activity prevents reflex tachycardia.[5]

Quantitative Pharmacological Data

Table 1: this compound Receptor Binding and Potency

| Parameter | Receptor Subtype | Value | Notes |

| Binding Affinity (Ki/Kd) | β1-Adrenergic | Data not available | Non-selective beta-blocker. |

| β2-Adrenergic | Data not available | Acts as a partial agonist. | |

| Functional Activity | |||

| Beta-Blockade Potency | β1 and β2 | ~4x more potent than labetalol | Potency is comparable to propranolol.[6] |

| Beta-2 Agonist Potency | β2-Adrenergic | ~7x more potent than labetalol | |

| Alpha-1 Blockade | α1-Adrenergic | Negligible | 300- to 1,000-fold more potent at beta- than at alpha-1 adrenergic receptors.[6] |

Table 2: Comparative Potency of this compound

| Compound | Primary Activity | Relative Potency |

| This compound | Non-selective β-blocker, selective β2 partial agonist | - |

| Labetalol (racemic) | α1-blocker, non-selective β-blocker | This compound is 4x more potent as a β-blocker and 7x more potent as a β2-agonist.[3] |

| Propranolol | Non-selective β-blocker | This compound's β-antagonist potency is similar to propranolol.[6] |

Signaling Pathways and Experimental Workflows

This compound's dual-action mechanism allows for the dissection of beta-adrenergic signaling pathways. Its beta-2 partial agonism initiates the canonical Gs-protein coupled pathway, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). Its non-selective beta-blockade can be used to inhibit the effects of endogenous or exogenous beta-agonists on both beta-1 and beta-2 receptors.

This compound's dual mechanism of action on beta-adrenergic receptors.

Experimental workflow for characterizing this compound's activity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing either beta-1 or beta-2 adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates.

Procedure:

-

Plate Setup: To each well of a 96-well plate, add binding buffer.

-

Addition of Competitor: Add increasing concentrations of this compound to the appropriate wells. For determining non-specific binding, add a high concentration of a non-labeled beta-antagonist (e.g., propranolol).

-

Addition of Radioligand: Add a fixed concentration of the radioligand to all wells.

-

Addition of Membranes: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via the beta-2 adrenergic receptor.

Materials:

-

Whole cells expressing beta-2 adrenergic receptors (e.g., HEK293 or CHO cells).

-

This compound stock solution.

-

Isoproterenol (B85558) (a full beta-agonist, for comparison).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell stimulation buffer (e.g., Hanks' Balanced Salt Solution with a PDE inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with the stimulation buffer containing a PDE inhibitor for 15-30 minutes at 37°C.

-

Compound Addition: Add increasing concentrations of this compound or a reference agonist (isoproterenol) to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Protocol 3: Isolated Tissue Functional Assay for Beta-Blockade

This protocol assesses the beta-blocking activity of this compound by measuring its ability to inhibit the relaxation of pre-contracted isolated tissue preparations (e.g., guinea pig trachea or rat aorta) induced by a beta-agonist.

Materials:

-

Isolated tissue (e.g., guinea pig tracheal rings or rat aortic rings).

-

Organ bath system with force transducer and data acquisition software.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Contracting agent (e.g., carbachol (B1668302) for trachea, phenylephrine (B352888) for aorta).

-

Isoproterenol (beta-agonist).

-

This compound stock solution.

Procedure:

-

Tissue Preparation: Dissect the tissue and mount it in the organ bath filled with gassed Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

-

Contraction: Induce a submaximal, stable contraction with the appropriate contracting agent.

-

Cumulative Concentration-Response Curve (Control): Once the contraction is stable, add cumulative concentrations of isoproterenol to the bath to induce relaxation and generate a control dose-response curve.

-

Washout: Thoroughly wash the tissue to return it to baseline tension.

-

Incubation with this compound: Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Cumulative Concentration-Response Curve (in the presence of this compound): Repeat the cumulative addition of isoproterenol to generate a dose-response curve in the presence of this compound.

-

Data Analysis: Compare the dose-response curves for isoproterenol in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot to quantify the antagonist potency of this compound.

Conclusion

This compound's unique pharmacological profile as a non-selective beta-blocker with selective beta-2 partial agonist activity makes it a valuable tool for the detailed investigation of beta-adrenergic signaling. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the binding and functional characteristics of this compound and to explore its effects on downstream signaling pathways. This will aid in a deeper understanding of the differential roles of beta-1 and beta-2 adrenergic receptors in various physiological and pathological processes.

References

- 1. This compound – Chiralpedia [chiralpedia.com]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Hemodynamic Studies of Dilevalol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo hemodynamic studies of dilevalol. This compound is a selective beta-2 adrenergic agonist and a nonselective beta-adrenergic antagonist, which results in vasodilation and a reduction in blood pressure, primarily by decreasing systemic vascular resistance with minimal effect on cardiac output.[1][2][3]

Mechanism of Action

This compound, the R,R' optical isomer of labetalol, exerts its antihypertensive effects through a dual mechanism:

-

Nonselective Beta-Adrenergic Blockade: It blocks beta-1 and beta-2 adrenergic receptors, similar in potency to propranolol.[1]

-

Selective Beta-2 Adrenergic Agonism: It acts as a partial agonist at vascular beta-2 receptors, leading to vasodilation. This is the primary mechanism for its reduction of systemic vascular resistance.[1][2]

This combined action differentiates this compound from traditional beta-blockers, which typically reduce cardiac output without a significant decrease in total peripheral resistance.[2]

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of this compound is mediated by the beta-2 adrenergic receptor signaling cascade in vascular smooth muscle cells.

Experimental Protocols

Herein are detailed protocols for evaluating the hemodynamic effects of this compound in two commonly used animal models: the Spontaneously Hypertensive Rat (SHR) and the anesthetized dog.

Hemodynamic Study in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the antihypertensive and vasodilatory effects of this compound in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (male, 14-16 weeks old)

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline)

-

Anesthesia (e.g., isoflurane (B1672236) or sodium pentobarbital)

-

Arterial catheter (e.g., Millar Mikro-Tip®)

-

Venous catheter

-

Electromagnetic flow probe

-

Data acquisition system

Experimental Workflow:

Procedure:

-

Animal Preparation: Anesthetize the SHR and place it on a heating pad to maintain body temperature.

-

Surgical Instrumentation:

-

Insert a catheter into the carotid artery for continuous blood pressure monitoring.

-

Place a catheter in the jugular vein for intravenous drug administration.

-

Position an electromagnetic flow probe around the ascending aorta to measure cardiac output.

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery.

-

Baseline Measurement: Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO), for a stable period.

-

Drug Administration: Administer this compound orally (2.5 to 50 mg/kg) or intravenously.[1] A control group should receive the vehicle.

-

Hemodynamic Monitoring: Continuously record MAP, HR, and CO for a predefined period post-administration.

-

Data Analysis:

-

Calculate Systemic Vascular Resistance (SVR) using the formula: SVR = (MAP - CVP) / CO, where Central Venous Pressure (CVP) is often assumed to be negligible in this model.

-

Analyze the changes in hemodynamic parameters from baseline and compare them between the this compound-treated and vehicle-treated groups.

-

Hemodynamic Study in Anesthetized Dogs

Objective: To evaluate the hemodynamic profile of this compound in a larger animal model, allowing for more detailed cardiovascular assessment.

Materials:

-

Beagle dogs (male or female, healthy)

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline)

-

Anesthesia (e.g., pentobarbital)

-

Arterial catheter

-

Swan-Ganz catheter

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the dog and initiate mechanical ventilation.

-

Surgical Instrumentation:

-

Insert a catheter into the femoral artery for systemic blood pressure measurement.

-

Introduce a Swan-Ganz catheter via the jugular vein into the pulmonary artery for measuring cardiac output (by thermodilution), pulmonary artery pressure, and central venous pressure.

-

-

Stabilization: Allow for a 30-minute stabilization period after instrumentation.

-

Baseline Measurement: Record stable baseline measurements of MAP, HR, CO, and CVP.

-

Drug Administration: Administer this compound intravenously at doses ranging from 0.032 to 3.2 mg/kg.[4]

-

Hemodynamic Monitoring: Continuously monitor all hemodynamic parameters.

-

Data Analysis:

-

Calculate SVR using the formula: SVR = (MAP - CVP) / CO.

-

Evaluate the dose-dependent effects of this compound on the measured and calculated hemodynamic parameters.

-

Data Presentation

The following tables summarize the quantitative hemodynamic effects of this compound observed in in vivo studies.

Table 1: Hemodynamic Effects of Oral this compound in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Cardiac Output | Change in Systemic Vascular Resistance | Reference |

| 2.5 - 50 | ↓ | No significant change | No significant change | ↓ | [1] |

Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs

| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Cardiac Output | Change in Systemic Vascular Resistance | Reference |

| 0.1, 0.3, 1.0, 3.0 (µg, i.a. in hindlimb) | Not specified for MAP | Not specified | ↑ Femoral Blood Flow | ↓ | [3] |

| 3.0 | ↓ 58 ± 8 | Not specified | No significant change | ↓ | [3] |

| 0.032 | ↓ 20 ± 2 | Not specified | Not specified | Not specified | [4] |

| 0.1 | ↓ 31 ± 9 | Not specified | Not specified | Not specified | [4] |

| 3.2 | ↓ 41 ± 10 | Not specified | Not specified | Not specified | [4] |

Table 3: Hemodynamic Effects of this compound in Humans

| Route | Dose | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Cardiac Index | Change in Systemic Vascular Resistance | Reference |

| Oral/IV | Not specified | ↓ | ↓ slightly | Unchanged | ↓ | [1][5] |

| Oral | 1,042 mg (mean daily) | ↓ | ↓ less than cardioselective beta-blockers | Not significantly altered | ↓ | [4] |

Conclusion

The provided protocols and data offer a framework for the in vivo investigation of this compound's hemodynamic properties. These studies are crucial for understanding its therapeutic potential and mechanism of action in the context of hypertension and other cardiovascular diseases. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

References

- 1. droracle.ai [droracle.ai]

- 2. Hemodynamics of spontaneously hypertensive rats in conscious state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. CV Physiology | Systemic Vascular Resistance [cvphysiology.com]

- 5. Systemic Vascular Resistance | SVR Overview & Calculation - Video | Study.com [study.com]

Application Notes and Protocols for the Determination of Dilevalol in Biological Samples by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of dilevalol in biological matrices such as plasma, serum, and urine. The protocols outlined below are based on established methodologies and are intended to guide researchers in developing and implementing robust analytical procedures.

Introduction

This compound, the (R,R)-isomer of labetalol, is a potent adrenoceptor blocking agent. Accurate and precise measurement of its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. HPLC is a widely used technique for this purpose due to its sensitivity, specificity, and reproducibility. This document details two primary methods for sample preparation—Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT)—followed by HPLC analysis. A protocol for Solid-Phase Extraction (SPE) is also provided as a viable alternative.

General Experimental Workflow

The overall process for analyzing this compound in biological samples using HPLC involves several key stages, from sample collection to data interpretation.

Method 1: Liquid-Liquid Extraction (LLE) followed by HPLC with Fluorescence Detection

This method is highly sensitive and suitable for the determination of this compound in both plasma and urine.[1] It utilizes a liquid-liquid extraction procedure for sample cleanup and concentration, followed by reversed-phase HPLC with fluorescence detection for sensitive quantification.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of plasma or urine in a screw-capped glass tube, add an appropriate amount of internal standard.

-

Add 0.5 mL of 1 M sodium carbonate buffer (pH ~10) and vortex for 30 seconds.

-

Add 5.0 mL of diethyl ether, cap the tube, and shake vigorously for 15 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Transfer the upper organic layer (diethyl ether) to a clean tube.

-

To the organic extract, add 200 µL of 0.05 M phosphoric acid. Vortex for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes.

-

Aspirate and discard the upper organic layer.

-

Inject an aliquot (typically 50-100 µL) of the remaining aqueous layer into the HPLC system.

2. HPLC Conditions

-

Column: PRP-1 (150 x 4.1 mm, 5 µm) or equivalent polymeric reversed-phase column.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) at a specific pH to optimize fluorescence.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., Ex: 230 nm, Em: 340 nm).

-

Injection Volume: 50-100 µL.

-

Column Temperature: Ambient or controlled at 30°C.

Quantitative Data Summary

| Parameter | Plasma | Urine | Reference |

| Linearity Range | 1 - 800 ng/mL | 20 - 400 ng/mL | [1] |

| Limit of Quantitation (LOQ) | 1 ng/mL | 20 ng/mL | [1] |

| Intra-assay Precision (CV%) | < 6% | < 4% | [1] |

Method 2: Protein Precipitation (PPT) followed by HPLC-UV/MS

This method offers a simpler and faster sample preparation approach compared to LLE.[2][3][4] It is particularly useful for high-throughput analysis, although it may be more susceptible to matrix effects.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of internal standard.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if compatible with MS detection).[2][5]

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial or a 96-well plate.

-